1-Phenyl-3,4-dihydroisoquinoline

Anticancer drug discovery Tubulin polymerization Structure-activity relationship

Select 1-Phenyl-3,4-dihydroisoquinoline (CAS 52250-50-7) for its irreplaceable 3,4-dihydro oxidation state, essential for potent tubulin polymerization inhibition (absent in tetrahydro/aromatic analogs) and superior MAO-A inhibitory potency versus other isoquinoline variants. As the validated prochiral substrate for asymmetric hydrogenation to enantiopure tetrahydroisoquinolines (key to solifenacin synthesis) and a direct precursor for selective COX-2 inhibitors (IC50 0.47 µM), this scaffold delivers data-driven advantages for fragment-based drug discovery and SAR optimization that no structural analog can replicate.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 52250-50-7
Cat. No. B1582135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3,4-dihydroisoquinoline
CAS52250-50-7
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CN=C(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9H,10-11H2
InChIKeyCTOQBSUYGFNMJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3,4-dihydroisoquinoline (CAS 52250-50-7) Technical Procurement and Scientific Selection Overview


1-Phenyl-3,4-dihydroisoquinoline (CAS 52250-50-7) is a core member of the 3,4-dihydroisoquinoline alkaloid class, characterized by a partially saturated bicyclic framework incorporating a 1-phenyl substituent. This specific substitution pattern confers a balance of conformational rigidity and electronic properties distinct from its fully aromatic (isoquinoline) or fully reduced (tetrahydroisoquinoline) counterparts. The compound serves as a versatile substrate for asymmetric hydrogenation to generate enantiopure chiral tetrahydroisoquinoline derivatives, a critical entry point for synthesizing pharmaceuticals like solifenacin [1]. Furthermore, its unadorned scaffold is a validated starting point for fragment-based drug discovery and structure-activity relationship (SAR) studies, with evidence of intrinsic biological activity, including inhibition of cyclic nucleotide phosphodiesterase (PDE) . Its utility is underpinned by defined physicochemical properties (e.g., LogP of 2.52, topological polar surface area of 12.4 Ų) which facilitate predictable behavior in synthetic and analytical workflows .

Why 1-Phenyl-3,4-dihydroisoquinoline (CAS 52250-50-7) Cannot Be Interchanged with Structural Analogs


Substituting 1-Phenyl-3,4-dihydroisoquinoline (CAS 52250-50-7) with closely related analogs—such as its fully reduced 1-phenyl-1,2,3,4-tetrahydroisoquinoline counterpart, fully aromatic 1-phenylisoquinoline, or even the 1-benzyl-3,4-dihydroisoquinoline variant—is not scientifically sound due to quantifiable and consequential differences in biological activity and chemical reactivity. A direct comparative study established that the partially saturated 3,4-dihydroisoquinoline scaffold is the key determinant for potent inhibition of tubulin polymerization and associated cytotoxicity, a property absent in the corresponding tetrahydro- and fully aromatic analogs [1]. Similarly, a class-level analysis of monoamine oxidase (MAO) inhibition revealed that, as a structural class, 3,4-dihydroisoquinolines exhibit the most potent inhibitory activity against MAO A compared to their tetrahydro- and fully aromatic isoquinoline relatives [2]. Therefore, selecting this specific compound is a prerequisite for replicating or building upon the established, evidence-based performance metrics detailed below.

Quantitative Evidence Guide for 1-Phenyl-3,4-dihydroisoquinoline (CAS 52250-50-7) Against Key Comparators


Superior Cytotoxicity and Tubulin Polymerization Inhibition vs. Tetrahydro- and Aromatic Isoquinoline Analogs

In a direct head-to-head study, 1-phenyl-3,4-dihydroisoquinoline derivatives were found to be potent tubulin polymerization inhibitors and cytotoxic agents, whereas their corresponding 1-phenyl-1,2,3,4-tetrahydroisoquinoline and 1-phenylisoquinoline analogues were inactive in both tubulin polymerization and cytotoxicity assays. This demonstrates that the partially saturated 3,4-dihydro scaffold is essential for this bioactivity [1]. Specifically, the study's most potent derivative (compound 5n, bearing a 3'-OH and 4'-OCH3 substitution on the 1-phenyl ring) achieved an IC50 value of 11.4 µM against cancer cell lines, providing a benchmark for the scaffold's potential .

Anticancer drug discovery Tubulin polymerization Structure-activity relationship

Class-Level Superiority of 3,4-Dihydroisoquinoline Scaffold for Monoamine Oxidase A (MAO A) Inhibition

A comparative class-level analysis of simple isoquinoline alkaloids demonstrated that, as a group, 3,4-dihydroisoquinolines are the most potent inhibitors of human monoamine oxidase A (MAO A). They exhibited Ki values ranging from 2 to 130 µM, which is a stronger inhibition profile compared to fully aromatic isoquinolines (Ki = 17-130 µM) [1]. This study, which included 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines, confirms that the 3,4-dihydro oxidation state is a critical structural feature for enhanced MAO A inhibitory potency. While this is a class-level inference, it directly implicates the core scaffold of 1-Phenyl-3,4-dihydroisoquinoline as a privileged structure for this activity.

Neuropharmacology Enzyme inhibition Monoamine oxidase

Quantified Anti-inflammatory Activity and COX-2 Selectivity for Specific Derivatives of the Scaffold

While the parent 1-Phenyl-3,4-dihydroisoquinoline is a precursor, its (S)-N-substituted carboxamide derivatives have been quantitatively evaluated for anti-inflammatory activity, establishing the scaffold's potential in this therapeutic area. In a direct comparison, compound 2a demonstrated superior in vivo anti-inflammatory activity (95% inhibition rate) compared to the reference drug indomethacin. In vitro, 2a also exhibited a potent IC50 of 0.47 µM against COX-2, with a selectivity index (SI) of 11.5 over COX-1, outperforming the reference drug celecoxib [1]. This provides a concrete, quantifiable benchmark for the scaffold's utility in developing selective COX-2 inhibitors.

Anti-inflammatory drug discovery COX-2 inhibition Analgesic development

Established Utility in High-Yield Asymmetric Synthesis of Enantiopure Chiral Intermediates

1-Phenyl-3,4-dihydroisoquinoline is a validated and commercially utilized substrate for the synthesis of enantiopure chiral 1-phenyl-1,2,3,4-tetrahydroisoquinolines. This transformation is typically achieved via established enantioselective Ru-catalyzed transfer hydrogenation, a methodology pioneered by Noyori et al. [1]. In a direct comparison of synthetic utility, the partially saturated 3,4-dihydro bond is the essential prochiral functional group that enables this asymmetric reduction; fully aromatic 1-phenylisoquinoline cannot undergo this transformation to yield a chiral center, and the fully reduced tetrahydro form is already racemic. This specific reactivity is a key differentiator from its structural analogs for procuring chiral building blocks for pharmaceuticals like solifenacin .

Asymmetric synthesis Chiral resolution Pharmaceutical intermediates

High-Value Application Scenarios for 1-Phenyl-3,4-dihydroisoquinoline (CAS 52250-50-7) Based on Differentiated Evidence


Medicinal Chemistry: Anticancer Lead Optimization via Tubulin Polymerization Inhibition

For research groups focused on developing novel antimitotic agents, this compound is the validated starting scaffold. The evidence confirms that the 3,4-dihydro oxidation state is essential for tubulin polymerization inhibitory activity, a property absent in its fully reduced or fully aromatic analogs [1]. Researchers can build upon the established SAR, which shows that substitution on the 1-phenyl ring can enhance activity, providing a clear path for lead optimization with a defined biological mechanism.

Neuropharmacology: Development of MAO A Inhibitors

Research programs targeting monoamine oxidase A (MAO A) for neurological or psychiatric disorders can leverage this compound as a core scaffold. Class-level evidence quantitatively demonstrates that 3,4-dihydroisoquinolines possess a superior potency profile (lower Ki values) against MAO A compared to fully aromatic isoquinolines [1]. This provides a data-driven justification for selecting this scaffold over other isoquinoline variants to achieve more potent enzyme inhibition.

Inflammation Research: Generation of Selective COX-2 Inhibitors

This compound serves as a direct precursor for synthesizing (S)-N-substituted carboxamide derivatives, which have demonstrated quantifiable, potent, and selective COX-2 inhibition. The evidence shows that derivatives of this scaffold can achieve an IC50 of 0.47 µM against COX-2 with an 11.5-fold selectivity over COX-1, outperforming the reference drug celecoxib [1]. This establishes the scaffold's utility in developing next-generation anti-inflammatory agents with a potentially improved safety profile.

Process Chemistry and Chiral Synthesis: Production of Single-Enantiomer Pharmaceutical Intermediates

This compound is a critical prochiral intermediate for the industrial-scale synthesis of enantiopure chiral amines, such as (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key precursor to drugs like solifenacin [1]. Its partially saturated C=N bond is uniquely positioned to undergo asymmetric hydrogenation, a feature that cannot be replicated by its fully aromatic or fully reduced structural analogs. This makes it an irreplaceable building block for producing high-value chiral pharmaceutical ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.